Pyridine, 3-methoxy-2,4,6-triphenyl-
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Overview
Description
Pyridine, 3-methoxy-2,4,6-triphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where three phenyl groups are attached to the 2, 4, and 6 positions of the pyridine ring, and a methoxy group is attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine, 3-methoxy-2,4,6-triphenyl- typically involves the cyclization of appropriate precursors. One common method is the copper-catalyzed oxidative decarboxylative coupling of aryl acetic acids with oxime acetates in dimethylformamide (DMF) at elevated temperatures under an oxygen atmosphere . This method provides an efficient and concise approach to synthesizing 2,4,6-triphenyl pyridines.
Industrial Production Methods: Industrial production methods for pyridine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-methoxy-2,4,6-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Alkylating agents and Lewis acids are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peracids yields pyridine N-oxides, while substitution with alkylating agents forms pyridinium salts .
Scientific Research Applications
Pyridine, 3-methoxy-2,4,6-triphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism by which pyridine, 3-methoxy-2,4,6-triphenyl- exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various Lewis acids. This interaction can influence the compound’s reactivity and its ability to participate in chemical reactions . Additionally, the presence of the methoxy and phenyl groups can modulate the compound’s electronic properties, affecting its behavior in different chemical environments.
Comparison with Similar Compounds
Pyridine, 2,4,6-triphenyl-: This compound is similar in structure but lacks the methoxy group at the 3 position.
3-Methoxypyridine: This compound has a methoxy group at the 3 position but lacks the phenyl groups at the 2, 4, and 6 positions.
Uniqueness: Pyridine, 3-methoxy-2,4,6-triphenyl- is unique due to the combination of the methoxy group and the three phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industrial processes.
Properties
CAS No. |
28607-91-2 |
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Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-methoxy-2,4,6-triphenylpyridine |
InChI |
InChI=1S/C24H19NO/c1-26-24-21(18-11-5-2-6-12-18)17-22(19-13-7-3-8-14-19)25-23(24)20-15-9-4-10-16-20/h2-17H,1H3 |
InChI Key |
UKLKXPXVMQXEIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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